molecular formula C14H12N2OS B2445173 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol CAS No. 626218-29-9

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol

Cat. No.: B2445173
CAS No.: 626218-29-9
M. Wt: 256.32
InChI Key: KWMAQNCNWBCYAY-UHFFFAOYSA-N
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Description

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol is an organic compound with the molecular formula C14H12N2OS. It is characterized by the presence of an amino group, a benzothiazole ring, and a phenol group. This compound is typically found as a white or light yellow crystalline powder .

Preparation Methods

The synthesis of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be achieved through several methods. One common approach involves the reduction of 4-nitro-2-benzothiazol-2-yl-6-methyl-phenol under alkaline conditions. This reduction reaction is typically carried out in the presence of hydrogen gas or a reducing agent such as zinc powder . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, zinc powder, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol (CAS No. 626218-29-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H10N2OS\text{C}_{13}\text{H}_{10}\text{N}_2\text{OS}

This compound exhibits properties that make it suitable for further research in drug development.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that related benzothiazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition)
4-Amino-2-benzothiazole derivativesStaphylococcus aureus15 mm
4-Amino-2-benzothiazole derivativesEscherichia coli12 mm
Other synthesized derivativesCandida albicans14 mm

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, compounds similar to 4-amino derivatives have shown selective growth inhibition against various cancer cell lines, including prostate and breast cancer cells .

Case Study:
In one study, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity, with IC50 values ranging from 5 µM to 20 µM against different cell lines .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
4-Amino-2-benzothiazole derivativePC3 (Prostate Cancer)10 µM
4-Amino-2-benzothiazole derivativeA431 (Skin Cancer)15 µM
Other benzothiazole derivativesMCF7 (Breast Cancer)8 µM

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of benzothiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .

Mechanism of Action:
The binding interactions between these compounds and acetylcholinesterase were elucidated using molecular docking studies, revealing strong affinity and stability in binding .

Safety and Toxicity

While exploring the biological activities of 4-amino derivatives, it is essential to consider their safety profiles. Preliminary toxicity assessments indicate that certain concentrations may lead to skin irritation and acute toxicity if ingested .

Table 3: Toxicity Profile

CompoundToxicity TypeSeverity
4-Amino-2-benzothiazol-2-yl phenolSkin IrritationModerate
4-Amino-2-benzothiazol-2-yl phenolOral ToxicityHarmful

Properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMAQNCNWBCYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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